

Spectral Data Analysis of 3-Fluorobenzenecarboximidamide: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluorobenzenecarboximidamide

Cat. No.: B1307668

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Disclaimer: Publicly available, experimentally verified spectral data for **3-Fluorobenzenecarboximidamide** is limited. This guide presents a detailed analysis of its close structural analog, 3-Fluorobenzamide, to provide a predictive yet comprehensive spectral overview for researchers, scientists, and drug development professionals. All presented data pertains to 3-Fluorobenzamide unless otherwise stated.

Introduction

3-Fluorobenzenecarboximidamide is a fluorinated aromatic compound of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of synthesized compounds. This guide provides an in-depth look at the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds, using 3-Fluorobenzamide as a primary reference.

Predicted Spectral Data for 3-Fluorobenzamide

The following tables summarize the expected spectral data for 3-Fluorobenzamide based on available information for closely related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectral Data for 3-Fluorobenzamide

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-7.9	m	1H	Ar-H
~7.6-7.7	m	1H	Ar-H
~7.4-7.5	m	1H	Ar-H
~7.2-7.3	m	1H	Ar-H
~7.5 (broad)	s	1H	-NH
~8.0 (broad)	s	1H	-NH

Table 2: Predicted ^{13}C NMR Spectral Data for 3-Fluorobenzamide

Chemical Shift (δ) ppm	Assignment
~168	C=O
~163 (d, $^1\text{JCF} \approx 245$ Hz)	C-F
~136 (d)	Ar-C
~130 (d)	Ar-CH
~124 (d)	Ar-CH
~120 (d)	Ar-CH
~115 (d)	Ar-CH

Note: The chemical shifts for the aromatic protons and carbons are approximate and will exhibit complex splitting patterns due to fluorine-hydrogen and fluorine-carbon coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 3-Fluorobenzamide

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3150	Strong, Broad	N-H stretch (amide)
1660-1680	Strong	C=O stretch (amide I)
1600-1620	Medium	N-H bend (amide II)
~1600, ~1480	Medium-Weak	C=C stretch (aromatic)
1200-1300	Strong	C-N stretch
1100-1200	Strong	C-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Fluorobenzamide (C₇H₆FNO), the expected molecular weight is approximately 139.13 g/mol .[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data for 3-Fluorobenzamide

m/z	Interpretation
139	[M] ⁺ (Molecular ion)
123	[M-NH ₂] ⁺
95	[C ₆ H ₄ F] ⁺
75	[C ₅ H ₄ F] ⁺

Experimental Protocols

While specific protocols for **3-Fluorobenzenecarboximidamide** were not found, the following are generalized, standard procedures for obtaining high-quality spectral data.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical spectral width: -2 to 12 ppm.
 - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical spectral width: 0 to 200 ppm.
 - Longer acquisition times are generally required due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record the spectrum over a range of 4000 to 400 cm^{-1} .
 - Acquire a background spectrum of the clean ATR crystal before running the sample.

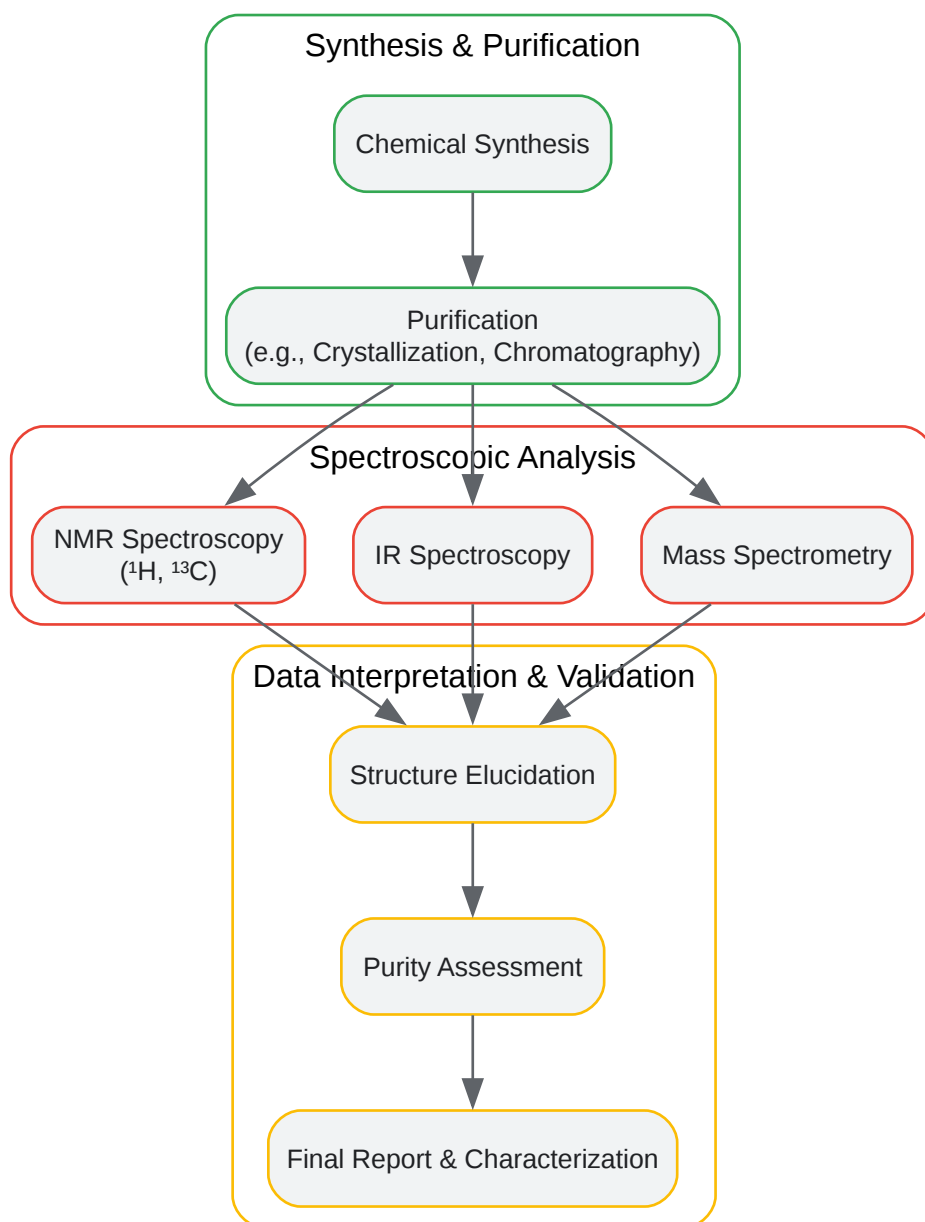
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (1-10 $\mu\text{g/mL}$) in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum in positive or negative ion mode.
 - The mass range should be set to cover the expected molecular weight of the compound.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.



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References

- 1. m-Fluorobenzamide [webbook.nist.gov]
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